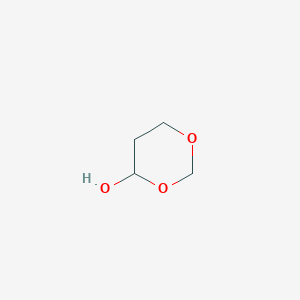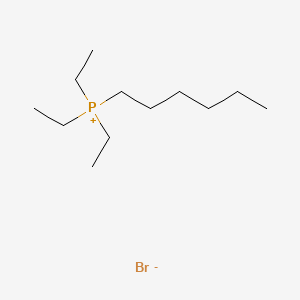
Triethyl(hexyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(hexyl)phosphanium bromide is a quaternary phosphonium salt, which is a type of organophosphorus compound. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups and a counter anion, in this case, bromide. Quaternary phosphonium salts are known for their stability and versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(hexyl)phosphanium bromide typically involves the quaternization of a tertiary phosphine with an alkyl halide. One common method is the reaction of triethylphosphine with hexyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
Triethyl(hexyl)phosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to regenerate the tertiary phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are often employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tertiary phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Triethyl(hexyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the preparation of biologically active phosphonium salts that have potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to target specific cells and tissues.
Industry: It is employed in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.
作用機序
The mechanism by which triethyl(hexyl)phosphanium bromide exerts its effects depends on the specific application. In phase-transfer catalysis, the compound facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. In biological systems, the positively charged phosphonium ion can interact with negatively charged cell membranes, leading to enhanced cellular uptake and targeted delivery of therapeutic agents.
類似化合物との比較
Similar Compounds
- Trihexyl tetradecyl phosphonium bromide
- Tetrabutylphosphonium bromide
- Triethylphosphine oxide
Uniqueness
Triethyl(hexyl)phosphanium bromide is unique due to its specific combination of alkyl groups, which impart distinct physical and chemical properties. Its moderate hydrophobicity and stability make it suitable for a variety of applications, from catalysis to drug delivery, distinguishing it from other quaternary phosphonium salts.
特性
CAS番号 |
59585-99-8 |
|---|---|
分子式 |
C12H28BrP |
分子量 |
283.23 g/mol |
IUPAC名 |
triethyl(hexyl)phosphanium;bromide |
InChI |
InChI=1S/C12H28P.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
OEOFIWFVDVNFLO-UHFFFAOYSA-M |
正規SMILES |
CCCCCC[P+](CC)(CC)CC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


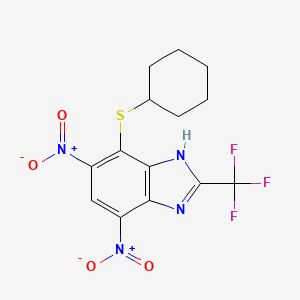

![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)


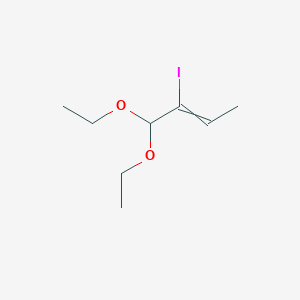
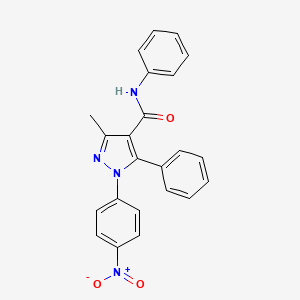
![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)

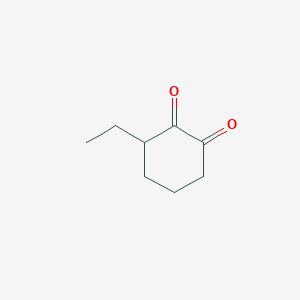
![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)

